molecular formula C18H15FN4O B5995757 3-(4-fluorophenyl)-7-propylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

3-(4-fluorophenyl)-7-propylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Cat. No.: B5995757
M. Wt: 322.3 g/mol
InChI Key: NACINUSFWYTYFW-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-7-propylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a complex organic compound that belongs to the class of pyrazolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a fluorophenyl group and a propyl chain in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-7-propylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate pyrazole and pyridine derivatives under controlled conditions. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale production often requires the use of continuous flow reactors, automated systems, and stringent quality control measures to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-7-propylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-7-propylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-7-propylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
  • 3-(4-bromophenyl)-7-propylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
  • 3-(4-methylphenyl)-7-propylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Uniqueness

The presence of the fluorophenyl group in 3-(4-fluorophenyl)-7-propylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to its chlorophenyl, bromophenyl, and methylphenyl analogs. These properties can influence its biological activity and potential therapeutic applications.

Properties

IUPAC Name

5-(4-fluorophenyl)-11-propyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O/c1-2-8-22-9-7-16-15(18(22)24)10-20-17-14(11-21-23(16)17)12-3-5-13(19)6-4-12/h3-7,9-11H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NACINUSFWYTYFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CC2=C(C1=O)C=NC3=C(C=NN23)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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